molecular formula C8H8BrF2NO2S B1458380 4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide CAS No. 1263276-53-4

4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B1458380
CAS RN: 1263276-53-4
M. Wt: 300.12 g/mol
InChI Key: VIEFAFKPPWOYGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide” is 1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 .

Biochemical Analysis

Biochemical Properties

4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound also interacts with proteins involved in cell signaling pathways, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and division . Additionally, it affects gene expression by binding to transcription factors and altering their activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in their concentrations . Additionally, it may affect the activity of metabolic enzymes by binding to their active sites and altering their catalytic efficiency .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments . For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect metabolic processes .

properties

IUPAC Name

4-bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEFAFKPPWOYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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